Hydroxyzine Hydrochloride
Description
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040737 | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 163837-37-4, 163837-38-5 | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes: Hydroxyzine can be synthesized through various routes. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.
Industrial Production: The industrial production of hydroxyzine involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary.
Chemical Reactions Analysis
Reactions: Hydroxyzine undergoes typical organic reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include hydroxyzine derivatives.
Scientific Research Applications
Anxiolytic Applications
Hydroxyzine is frequently employed in the management of anxiety disorders. It is particularly useful for short-term relief of anxiety symptoms associated with psychoneuroses. A study comparing hydroxyzine to lorazepam in patients with generalized anxiety disorder showed that hydroxyzine provided rapid cognitive improvement, suggesting its efficacy as an anxiolytic agent .
Case Study: Acute Panic Disorder
A notable case involved a 25-year-old male with panic disorder who experienced acute exacerbation characterized by severe symptoms such as chest pain and hyperventilation. Hydroxyzine was administered, leading to significant symptom relief and stabilization of the patient's condition .
Sedative Effects in Preoperative Settings
Hydroxyzine is commonly used as a premedication agent to reduce anxiety and induce sedation before surgical procedures. Its sedative properties help patients feel more relaxed, facilitating smoother anesthesia induction. The drug's efficacy in this role has been well documented, with many studies highlighting its safety and effectiveness in pediatric populations as well .
Management of Allergic Conditions
As an antihistamine, hydroxyzine effectively treats allergic reactions, particularly pruritus associated with conditions like chronic urticaria and atopic dermatitis. A real-world observational study demonstrated that hydroxyzine significantly improved pruritus symptoms and overall quality of life in patients suffering from chronic pruritus over a 12-week period .
Data Table: Efficacy in Pruritus Management
| Time Point | DLQI Score Improvement | 5-D Itch Score Improvement | Percentage of Patients Reporting Relief |
|---|---|---|---|
| Baseline | - | - | - |
| Week 2 | Significant (p < 0.0001) | Significant (p < 0.0001) | 48.34% |
| Week 4 | Significant (p < 0.0001) | Significant (p < 0.0001) | - |
| Week 8 | Significant (p < 0.0001) | Significant (p < 0.0001) | - |
| Week 12 | Significant (p < 0.0001) | Significant (p < 0.0001) | - |
Use in Pediatric Dentistry
Hydroxyzine's sedative effects have made it a valuable tool in pediatric dentistry for managing anxiety and discomfort during dental procedures. Its use has been associated with positive outcomes, including reduced anxiety levels in young patients undergoing treatments .
Potential Neurodevelopmental Concerns
Recent studies have raised concerns regarding the long-term use of hydroxyzine in children, suggesting an association with increased risks of neurodevelopmental disorders such as tic disorders and anxiety . A comprehensive analysis indicated that frequent users exhibited higher rates of these disorders compared to short-term users, emphasizing the need for careful monitoring when prescribing hydroxyzine to pediatric populations.
Data Table: Prevalence of Disorders in Pediatric Users
| Disorder Type | Short-Term Users (%) | Frequent Users (%) | Odds Ratio (95% CI) |
|---|---|---|---|
| Tic Disorders | 3.77 | 5.68 | 1.44 (1.14–1.83) |
| Anxiety | 4.21 | 5.41 | 1.28 (1.03–1.63) |
| Conduct Disorder | 5.13 | 6.77 | 1.33 (1.07–1.66) |
Mechanism of Action
Targets: Hydroxyzine primarily acts on histamine H₁ receptors, blocking their activation.
Pathways: By inhibiting histamine signaling, it reduces allergic responses, itching, and skin reactions. Its sedative effect involves central nervous system depression.
Comparison with Similar Compounds
Hydroxyzine Hydrochloride vs. Cetirizine Hydrochloride
Cetirizine hydrochloride, a carboxylated metabolite of hydroxyzine, is a second-generation antihistamine with structural and functional differences:
Key Findings :
- Hydroxyzine’s sedative effects make it suitable for anxiety and insomnia but limit daytime use. Cetirizine’s lack of sedation allows for daytime allergy management .
- Hydroxyzine’s efficacy in chronic pruritus is supported by real-world studies in diverse populations .
Comparison with Other Structurally Related Compounds
(a) Hydralazine Hydrochloride (C₈H₈N₄·HCl)
- Use : Antihypertensive (vasodilator) .
- Safety protocols emphasize strict handling due to toxicity risks .
(b) [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine Hydrochloride
- Use : Research applications (e.g., synthetic chemistry).
- Differentiation : Unique oxadiazole ring structure enables distinct reactivity, unlike hydroxyzine’s piperazine core .
Pharmacological and Chemical Profiles
Biological Activity
Hydroxyzine hydrochloride is a first-generation antihistamine with significant biological activity, primarily known for its sedative, anxiolytic, and antiemetic properties. This article delves into the compound's mechanisms of action, therapeutic applications, pharmacokinetics, and safety profile, supported by case studies and research findings.
Hydroxyzine acts primarily as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, alleviating allergic symptoms such as pruritus (itching) and providing sedation. Additionally, hydroxyzine exhibits activity at other receptors, contributing to its anxiolytic effects without being classified as a cortical depressant. Its sedative properties are believed to occur at the subcortical level of the central nervous system (CNS) .
Key Actions
- Histamine H1 Receptor : Inverse agonist activity helps relieve allergic reactions.
- Anxiolytic Effects : Provides anxiety relief through CNS modulation.
- Antiemetic Properties : Reduces nausea and vomiting by acting on off-target receptors .
Pharmacokinetics
Hydroxyzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached approximately 2 hours post-administration. The drug has a half-life of about 20 hours in adults and shorter in children (approximately 7 hours) .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Rapid (Tmax ~ 2 hours) |
| Half-Life | Adults: ~20 hours |
| Children: ~7 hours | |
| Elderly: ~29.3 hours | |
| Volume of Distribution | 16.0 ± 3.0 L/kg |
| Protein Binding | High (specific binding not fully evaluated) |
Therapeutic Applications
Hydroxyzine is prescribed for various conditions, including:
- Anxiety Disorders : Demonstrated efficacy in treating generalized anxiety disorder (GAD) with comparable effects to benzodiazepines but with a better safety profile .
- Pruritus Management : Effective in alleviating chronic itching associated with dermatological conditions .
- Sedation : Commonly used as a premedication for surgical procedures due to its sedative effects without significant cardiovascular or metabolic side effects .
Case Studies and Research Findings
-
Anxiety Treatment :
A study comparing hydroxyzine to lorazepam in patients with GAD found that hydroxyzine provided greater cognitive improvement in a shorter time frame . -
Pruritus Relief :
An observational study involving 400 patients with chronic pruritus demonstrated significant improvements in quality of life and itch severity after 12 weeks of hydroxyzine treatment .- Outcome Measures : Dermatology Quality of Life Index (DLQI) and 5-D itch scale.
- Results : Significant improvement noted at all follow-up intervals (p < 0.0001).
-
Bronchodilator Effects :
Research indicates that hydroxyzine may function as a bronchodilator, improving airway conductance significantly in asthmatic patients .- Clinical Implication : Suggested for use in patients with bronchospastic disease undergoing surgery.
Safety Profile
While hydroxyzine is generally well tolerated, common adverse effects include drowsiness, dry mouth, and dizziness. Notably, its long half-life can lead to prolonged sedation, which is particularly relevant in elderly populations where increased sensitivity may occur .
Adverse Effects Summary
| Adverse Effect | Frequency |
|---|---|
| Drowsiness | Common |
| Dry Mouth | Common |
| Dizziness | Mild-to-moderate |
Q & A
Q. What experimental models are recommended to study the subcortical CNS effects of hydroxyzine hydrochloride?
Hydroxyzine’s mechanism involves suppression of subcortical CNS activity . To investigate this, researchers can employ:
- In vivo electrophysiological studies in animal models to measure neuronal activity in regions like the hypothalamus or amygdala.
- Behavioral assays (e.g., open-field tests, elevated plus maze) to assess anxiolytic or sedative effects.
- In vitro receptor-binding assays to quantify affinity for histamine H1 receptors, a primary target of hydroxyzine.
Q. Which physicochemical characterization methods are critical for analyzing this compound in formulation studies?
Key techniques include:
- Solubility profiling in water, chloroform, and acetone, as hydroxyzine HCl is highly water-soluble but less so in organic solvents .
- Spectroscopic methods (e.g., FTIR, NMR) to confirm structural integrity and purity.
- Dissolution testing using USP apparatus to evaluate fast-dissolving tablet (FDT) formulations, referencing kinetic models like Higuchi or zero-order release .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Compliance with OSHA standards (29 CFR 1910.1200) is essential:
- Use PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .
- Store in locked, ventilated areas to prevent unauthorized access or inhalation risks .
- Dispose of waste via approved facilities to mitigate environmental contamination .
Advanced Research Questions
Q. How can factorial design optimize this compound fast-dissolving tablet (FDT) formulations?
Factorial design allows systematic evaluation of variables like disintegrant concentration and compression force. Steps include:
Q. What methodologies resolve contradictions in in vitro release data for this compound formulations?
Discrepancies in release kinetics (e.g., deviation from Higuchi model) may arise from formulation heterogeneity or analytical variability. Solutions include:
Q. How can patient-reported outcomes (PROs) be integrated into observational studies of hydroxyzine for chronic pruritus?
PROs are critical for real-world effectiveness assessments. Validated tools include:
Q. What in vitro models are suitable for studying hydroxyzine-induced QT prolongation risks?
To assess cardiac safety:
Q. How does hydroxyzine potentiate CNS depressants, and how should this be modeled in preclinical studies?
Hydroxyzine enhances GABAergic signaling and opioid effects. Experimental approaches include:
- Isobolographic analysis to quantify synergistic interactions with barbiturates or benzodiazepines.
- Dose-reduction protocols in animal models (e.g., rotarod tests) to establish safe co-administration thresholds .
Methodological Notes
- Contradiction Management : Conflicting safety guidelines (e.g., storage temperature variations ) require cross-referencing regional regulations (OSHA vs. JIS) and validating stability via forced degradation studies.
- Data Reproducibility : Use USP-grade reagents and standardized protocols (e.g., USP 29 for dissolution testing ) to minimize variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
